A Technical Guide to Boc-NH-PEG5-CH2CH2COOH: Properties and Applications
A Technical Guide to Boc-NH-PEG5-CH2CH2COOH: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG5-CH2CH2COOH is a heterobifunctional crosslinker that plays a crucial role in modern biopharmaceutical research and development. This molecule incorporates a polyethylene glycol (PEG) spacer, which enhances solubility and reduces steric hindrance, flanked by a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid. This unique structure allows for the sequential and controlled conjugation of different molecules, making it an invaluable tool in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the properties, applications, and experimental protocols related to Boc-NH-PEG5-CH2CH2COOH.
Core Properties
The physical and chemical properties of Boc-NH-PEG5-CH2CH2COOH are summarized below. These properties are essential for its handling, storage, and application in various experimental settings.
Physicochemical and Structural Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₅NO₉ | [1] |
| Molecular Weight | 409.47 g/mol | [1] |
| Appearance | Colorless to yellowish viscous liquid or solid | [2][3] |
| Purity | ≥95% to ≥97% | [1] |
| CAS Number | 1347750-78-0 | [1][4] |
| SMILES | O=C(OC(C)(C)C)NCCOCCOCCOCCOCCOCCC(O)=O | [1] |
Computational Data
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 121.78 Ų | [1] |
| LogP | 1.0688 | [1] |
| Hydrogen Bond Acceptors | 8 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bonds | 18 | [1] |
Storage and Handling
| Condition | Recommendation | Source(s) |
| Long-term Storage | -20°C or -18°C, protected from light | [2][] |
| Short-term Storage / Shipping | Room temperature (in continental US) | [1][6] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [6] |
Applications
Boc-NH-PEG5-CH2CH2COOH is a versatile linker used in a variety of applications within the fields of drug delivery, bioconjugation, and nanotechnology.[4]
-
PROTAC Synthesis : This molecule is a commonly used PEG-based linker in the synthesis of PROTACs.[6] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target protein's degradation.[6] The PEG linker in Boc-NH-PEG5-CH2CH2COOH provides the necessary spacing and improves the solubility of the resulting PROTAC.
-
Antibody-Drug Conjugates (ADCs) : It can be used as a linker in the synthesis of ADCs, which are targeted cancer therapies that deliver a potent cytotoxic agent to cancer cells via a monoclonal antibody.[7]
-
Peptide Synthesis and Modification : The Boc-protected amine and terminal carboxylic acid make it suitable for use in solid-phase peptide synthesis (SPPS) and for the PEGylation of peptides and proteins.[8][9] PEGylation can improve the pharmacokinetic properties of therapeutic proteins and peptides.[]
-
Surface Modification : This linker can be used to modify the surface of nanoparticles and other materials to improve their biocompatibility and to attach targeting ligands for drug delivery applications.[10][11]
Experimental Protocols
The following are detailed experimental protocols for the two primary reactions involving Boc-NH-PEG5-CH2CH2COOH: the coupling of the carboxylic acid to an amine and the deprotection of the Boc group to reveal a primary amine.
EDC/NHS Coupling of the Carboxylic Acid
This protocol describes the activation of the terminal carboxylic acid of Boc-NH-PEG5-CH2CH2COOH using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond with an amine-containing molecule (e.g., a protein, peptide, or small molecule).
Materials:
-
Boc-NH-PEG5-CH2CH2COOH
-
Amine-containing molecule
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous DMF or DMSO
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation :
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a stock solution of Boc-NH-PEG5-CH2CH2COOH (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare a solution of the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of Carboxylic Acid :
-
In a reaction vessel, combine the Boc-NH-PEG5-CH2CH2COOH solution with the Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the Boc-NH-PEG5-CH2CH2COOH.
-
Vortex the mixture gently and incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine :
-
Add the activated Boc-NH-PEG5-CH2CH2COOH-NHS ester solution to the solution of the amine-containing molecule. A 1.5 to 10-fold molar excess of the activated linker to the amine-containing molecule is a common starting point, but this may require optimization.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction :
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification :
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer (e.g., PBS).
-
Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to expose the primary amine, which can then be used for subsequent conjugation reactions.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable solvent
-
Toluene (for azeotropic removal of TFA)
-
Saturated sodium bicarbonate solution (for neutralization)
Procedure:
-
Dissolution :
-
Dissolve the Boc-protected conjugate in a suitable solvent such as DCM.
-
-
Deprotection Reaction :
-
Removal of TFA :
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and solvent.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this azeotropic removal process 2-3 times.[13]
-
-
Neutralization and Extraction (if necessary) :
-
If the product is not a salt or if a neutral amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected product.
-
-
Purification :
-
If necessary, purify the deprotected product using an appropriate chromatographic method.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the key applications of Boc-NH-PEG5-CH2CH2COOH.
Caption: Workflow for EDC/NHS mediated amide bond formation.
Caption: General workflow for the synthesis of a PROTAC molecule.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
- 3. Boc-NH-PEG-COOH [myskinrecipes.com]
- 4. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. total-synthesis.com [total-synthesis.com]
